2-(Diethoxymethyl)benzaldehyde

Descripción general

Descripción

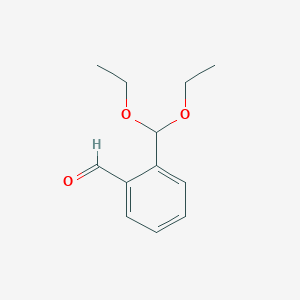

2-(Diethoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a diethoxymethyl group. This compound is used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Diethoxymethyl)benzaldehyde can be synthesized through several methods. One common method involves the lithiation of commercially available 2-bromo-(diethoxymethyl)benzene with n-butyllithium (n-BuLi) at -70°C, followed by treatment with dimethylformamide (DMF) . Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as lithiation, protection of the aldehyde group, and subsequent cross-coupling reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diethoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Basic Properties

- Molecular Weight: 208.25 g/mol

- Boiling Point: 160 °C at 35 mmHg

- Density: 1.024 g/mL at 25 °C

Types of Chemical Reactions

2-(Diethoxymethyl)benzaldehyde is involved in several key chemical transformations:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to yield primary alcohols.

- Substitution Reactions: The diethoxymethyl group can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO), Chromium trioxide (CrO) | Varies, typically acidic medium |

| Reduction | Sodium borohydride (NaBH), Lithium aluminum hydride (LiAlH) | Anhydrous conditions |

| Substitution | Grignard reagents (RMgX), Organolithium compounds (RLi) | Typically under anhydrous conditions |

Synthesis of Chiral Molecules

This compound serves as a precursor in asymmetric synthesis, allowing chemists to create chiral compounds that are essential in pharmaceuticals.

Biologically Active Compounds

This compound is utilized in the synthesis of various biologically active molecules, which may have therapeutic potential against different diseases.

Drug Development

The compound is explored for its potential applications in drug synthesis, particularly for developing new pharmaceuticals with improved efficacy.

Industrial Applications

In the industrial sector, it functions as an intermediate for producing fine chemicals and other valuable organic materials.

Case Study: Synthesis of Terpyridinebenzaldehyde Isomers

A study conducted at the University of Strasbourg demonstrated the use of this compound as a starting material for synthesizing terpyridinebenzaldehyde isomers. The research highlighted an environmentally friendly one-pot synthesis method that yielded high product purity and efficiency.

Methodology:

- Reactants: 2-acetylpyridine and this compound.

- Conditions: Ethanol as solvent, KOH pellets, and aqueous ammonia at room temperature.

- Yields: Achieved isolated yields of up to 91% for desired products after purification.

This case illustrates the compound's versatility and effectiveness in synthetic methodologies aimed at producing complex organic structures .

Mecanismo De Acción

The mechanism of action of 2-(Diethoxymethyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form Schiff bases with primary amines, leading to the formation of stable imines. These imines can further react with metal ions to form coordination complexes, which can influence various biochemical pathways . The compound’s ability to form Schiff bases and coordinate with metal ions makes it a valuable tool in both organic synthesis and biological research .

Comparación Con Compuestos Similares

Similar Compounds

3-(Diethoxymethyl)benzaldehyde: Similar structure but with the diethoxymethyl group at the meta position.

4-(Diethoxymethyl)benzaldehyde: Similar structure but with the diethoxymethyl group at the para position.

Uniqueness

2-(Diethoxymethyl)benzaldehyde is unique due to its ortho substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The ortho position allows for specific interactions and steric effects that are not present in the meta or para isomers .

Actividad Biológica

2-(Diethoxymethyl)benzaldehyde is an organic compound with notable biological activities that have been the subject of various studies. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its aldehyde functional group attached to a benzene ring, which is further substituted with two diethoxymethyl groups. This structure influences its solubility, reactivity, and interaction with biological systems.

The biological activity of this compound is primarily linked to its ability to interact with various biomolecules. It has been shown to modulate enzyme activities and influence metabolic pathways. The compound acts as a substrate for certain enzymes, facilitating biochemical reactions crucial for cellular functions.

Enzyme Interaction

- Enzymatic Modulation : this compound can interact with enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. This interaction can alter the levels of neurotransmitters such as norepinephrine, thereby affecting neuronal signaling and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while exhibiting minimal effects on normal cells. This selectivity is attributed to its ability to interfere with specific cellular pathways that are overactive in cancerous cells .

Case Studies

- Cytotoxicity Assay : A study conducted on prostate cancer cell lines (PC3) evaluated the cytotoxic effects of this compound using the MTT assay. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its utility in treating infections caused by these pathogens.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Catecholamine Metabolism : As a metabolite, it plays a role in the synthesis and degradation of catecholamines, impacting neurotransmitter levels and signaling pathways in the nervous system.

- Cellular Signaling : The compound influences cellular signaling by modulating the activity of enzymes involved in neurotransmitter metabolism, thus affecting gene expression and cellular responses .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYOOLILMDESPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544842 | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-70-6 | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.